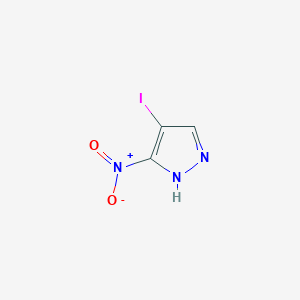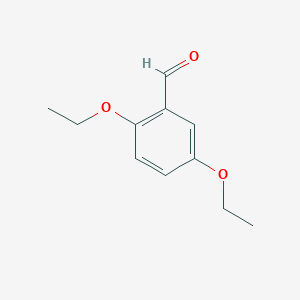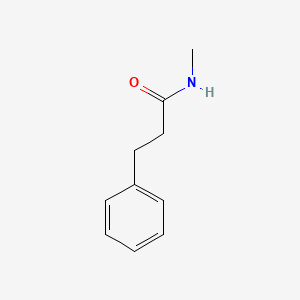
4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Übersicht
Beschreibung
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the linear formula BrC6H3(CF3)NCO . It has a molecular weight of 266.01 . This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group.
Synthesis Analysis
The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups.Molecular Structure Analysis
The molecular structure of this compound can be determined through crystallography and computational methods . The SMILES string for this compound is FC(F)(F)c1cc(Br)ccc1N=C=O .Chemical Reactions Analysis
This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds.Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.524 (lit.), a boiling point of 115 °C/10 mmHg (lit.), and a density of 1.699 g/mL at 25 °C (lit.) . It also has a molar refractivity of 48.5±0.5 cm^3, a polar surface area of 29 Å^2, and a molar volume of 161.5±7.0 cm^3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Antitumor Agents
4-Bromo-2-(trifluoromethyl)phenyl isocyanate is utilized in the synthesis of key intermediates for antitumor agents. For instance, it plays a crucial role in the production of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This compound is synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, resulting in a high purity yield (Yan Feng-mei & Liu He-qin, 2009).
Formation of Biologically Active Compounds
Fluorinated aromatic isocyanates, including this compound, are valuable intermediates in the production of various biologically active compounds. They are used to create herbicides, insecticides, and fungicides. Notably, during the synthesis of 2-(trifluoromethyl)phenyl isocyanates, unexpected rearrangements provide a pathway to N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties. These carbamoyl fluorides, which are products of HF addition to isocyanates, undergo sulfenylation and are used in the synthesis of N-sulfenylcarbamate insecticides (E. Kuehle & E. Klauke, 1977).
Creation of Nanoparticles for Fluorescence Emission
This compound is also involved in creating nanoparticles with fluorescence emission properties. For example, a bromo-functionalized phenyl compound with a trifluoromethyl group is used in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polyfluorenes form stable nanoparticles when dispersed in water, exhibiting bright fluorescence emission. The fluorescence brightness and wavelength can be tuned by energy transfer to different dyes (Christoph S. Fischer, M. Baier & S. Mecking, 2013).
Development of Liquid Crystal Display Materials
The compound plays a significant role in synthesizing key intermediates for liquid crystal display materials. For instance, 4-bromo-4'-hydroxybiphenyl, a crucial intermediate in this domain, is synthesized using a bromination process involving this compound (Ren Guo-du, 2001).
Safety and Hazards
When handling 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .
Wirkmechanismus
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with nucleophiles, such as amines, to form urea derivatives . This reaction is often used in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s reactivity with nucleophiles suggests it could potentially interfere with biochemical pathways involving these molecules .
Pharmacokinetics
Isocyanates are generally rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Isocyanates are known to react with biological macromolecules, potentially leading to various cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate . For instance, the presence of nucleophiles in the environment can lead to premature reactions, reducing the compound’s availability for its intended targets .
Eigenschaften
IUPAC Name |
4-bromo-1-isocyanato-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFHKVBCBXPKKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392869 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41513-02-4, 186589-12-8 | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30392869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] furan-2-carboxylate](/img/structure/B1352775.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1352776.png)
![[2-(4-Methylphenyl)phenyl]sulfonyl chloride](/img/structure/B1352781.png)
![[2-(4-Chlorophenyl)phenyl]sulfonyl chloride](/img/structure/B1352784.png)
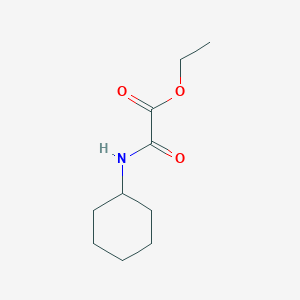

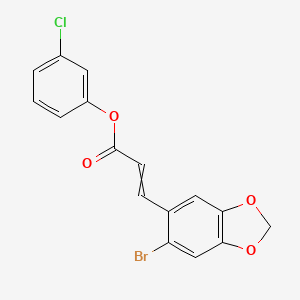

![4-chloro-N'-{[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}benzenecarbohydrazide](/img/structure/B1352803.png)
